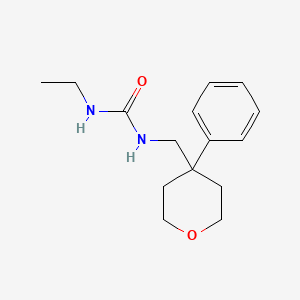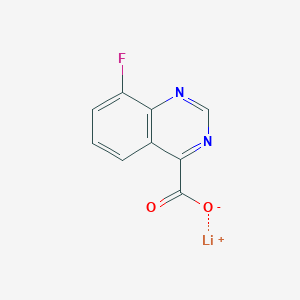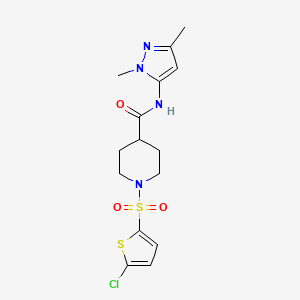
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19ClN4O3S2 and its molecular weight is 402.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Conformational Analysis
This compound shows significant interaction with the CB1 cannabinoid receptor. Research has detailed its molecular interactions, particularly its conformational analysis around the pyrazole C3 substituent. These studies help in understanding the molecular basis of receptor-ligand interactions and can inform the design of new therapeutic agents targeting the CB1 receptor (Shim et al., 2002).
Structure-Activity Relationships
Studies have explored the structure-activity relationships of pyrazole derivatives, including the subject compound, as cannabinoid receptor antagonists. This research is crucial for developing more selective and potent cannabinoid receptor ligands, potentially useful in various therapeutic applications (Lan et al., 1999).
Synthesis and Antimicrobial Activity
Research has also focused on the synthesis of new derivatives involving similar structural motifs for antimicrobial purposes. These studies contribute to the discovery of new antimicrobial agents and expand the chemical diversity of compounds with potential therapeutic applications (El‐Emary et al., 2002), (Sowmya et al., 2018).
Applications in Medical Imaging
Some studies have involved the preparation of labeled analogs of this compound for use in medical imaging, specifically in single-photon emission computed tomography (SPECT). This research is significant for advancing diagnostic techniques in neuroscience and pharmacology (Lan et al., 1996).
Biological Activity Screening
Research on similar compounds has been conducted to evaluate their biological activity, such as enzyme inhibition and anticancer properties. This research is essential for drug discovery and the development of new therapeutic agents (Khalid et al., 2013), (Srivastava et al., 2008).
Heterocyclic Synthesis and Medicinal Chemistry
The compound is also used in the synthesis of novel heterocyclic compounds, contributing to medicinal chemistry and pharmaceutical sciences. These studies expand the chemical space explored for developing new drugs (Fadda et al., 2012), (Gouda et al., 2010).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3S2/c1-10-9-13(19(2)18-10)17-15(21)11-5-7-20(8-6-11)25(22,23)14-4-3-12(16)24-14/h3-4,9,11H,5-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZMEZQNPSPMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

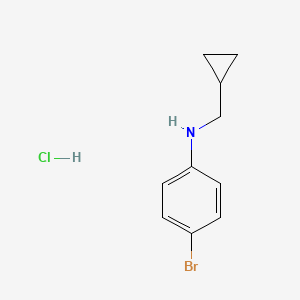
![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)
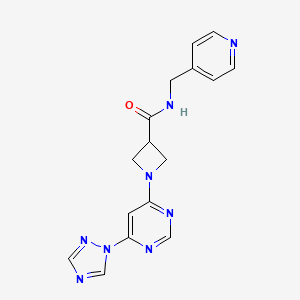
![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)
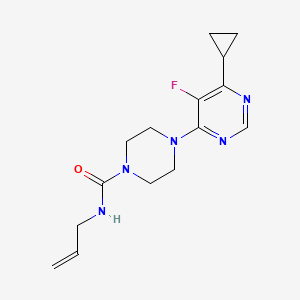
![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2655104.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2655108.png)
